molecular formula C14H12ClNO3 B11844160 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate

Cat. No.: B11844160
M. Wt: 277.70 g/mol
InChI Key: PZFQCTYNTBNDDJ-YCRREMRBSA-N
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Description

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate is a chemical compound with the molecular formula C13H11ClN2O3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an allyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate typically involves the reaction of 5-chloroquinoline with allyl acetate in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as potassium carbonate or sodium hydroxide are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst like palladium on carbon may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.

Comparison with Similar Compounds

Similar Compounds

    Cloquintocet-mexyl: A compound with a similar quinoline structure but different functional groups.

    3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate: Another compound with a similar structure but different substitution patterns.

Uniqueness

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

[(E)-3-(5-chloroquinolin-8-yl)oxyprop-2-enyl] acetate

InChI

InChI=1S/C14H12ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2-7,9H,8H2,1H3/b9-3+

InChI Key

PZFQCTYNTBNDDJ-YCRREMRBSA-N

Isomeric SMILES

CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)C=CC=N2

Canonical SMILES

CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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